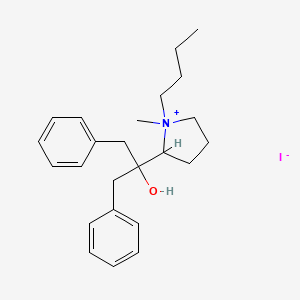
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide typically involves the quaternization of a pyrrolidine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium bromide
- 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium chloride
Uniqueness
1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts.
Properties
CAS No. |
79820-09-0 |
|---|---|
Molecular Formula |
C24H34INO |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(1-butyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-3-4-17-25(2)18-11-16-23(25)24(26,19-21-12-7-5-8-13-21)20-22-14-9-6-10-15-22;/h5-10,12-15,23,26H,3-4,11,16-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DMSYYTVTHMHVNF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















